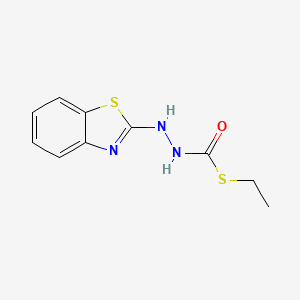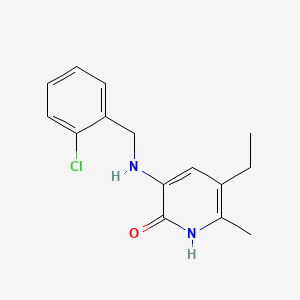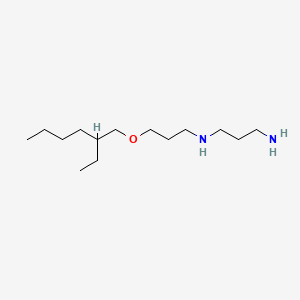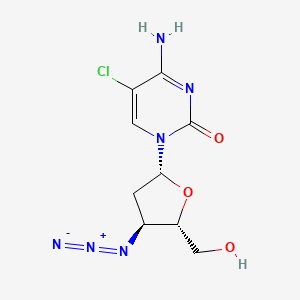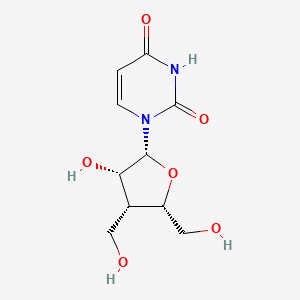
Nona-1,4-diyn-1-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-1,4-diynylbenzene is an organic compound with the chemical formula C₁₅H₁₆ It consists of a benzene ring substituted with two nonadiynyl groups at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-1,4-diynylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of 1,4-diiodobenzene with nonadiyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide.
Glaser Coupling Reaction: This method involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions include the use of an oxidant such as oxygen or air and a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of nona-1,4-diynylbenzene may involve large-scale Sonogashira or Glaser coupling reactions with optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Nona-1,4-diynylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of nona-1,4-diynylbenzene can yield alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination or nitric acid for nitration.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Nona-1,4-diynylbenzene has several applications in scientific research, including:
Material Science: Used in the synthesis of conjugated polymers and organic semiconductors for electronic devices.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Catalysis: Employed as a ligand in transition metal-catalyzed reactions.
Nanotechnology: Utilized in the fabrication of nanostructures and nanomaterials.
Wirkmechanismus
The mechanism of action of nona-1,4-diynylbenzene depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In material science, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Divinylbenzene: Similar in structure but with vinyl groups instead of nonadiynyl groups.
1,4-Diethynylbenzene: Contains ethynyl groups instead of nonadiynyl groups.
1,4-Divinylbenzene: Contains vinyl groups instead of nonadiynyl groups.
Uniqueness
Nona-1,4-diynylbenzene is unique due to its longer alkyne chains, which can impart different electronic and steric properties compared to its shorter-chain analogs. This uniqueness makes it valuable in applications requiring specific electronic characteristics and structural features.
Eigenschaften
CAS-Nummer |
6088-98-8 |
|---|---|
Molekularformel |
C15H16 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
nona-1,4-diynylbenzene |
InChI |
InChI=1S/C15H16/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-4,7H2,1H3 |
InChI-Schlüssel |
XJLIHHZYHAHLLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCC#CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


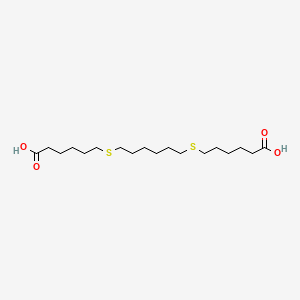
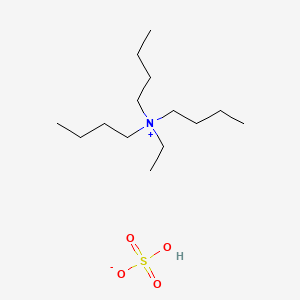
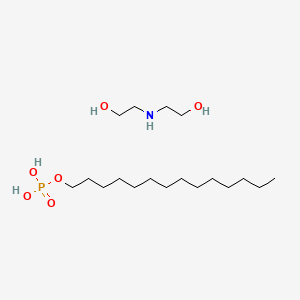
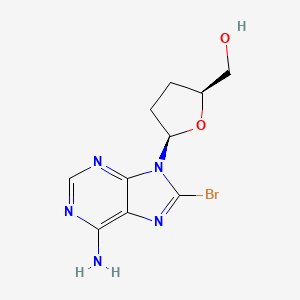
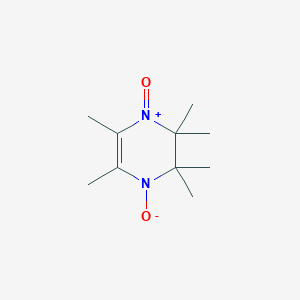
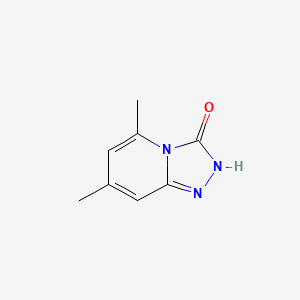
![1,3-dimethyl-4,5-dihydropyrazolo[3,4-b][1,4]benzoxazepine](/img/structure/B12801792.png)
